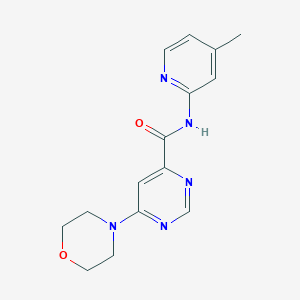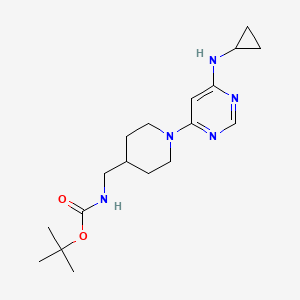![molecular formula C17H18N2 B2746162 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 141472-93-7](/img/structure/B2746162.png)
5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring . The 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and is a component of vitamin B12 where it serves as a ligand for the cobalt atom .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis
The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . Benzimidazole is a base and can be deprotonated with stronger bases .Aplicaciones Científicas De Investigación
Interaction with DNA and Medicinal Chemistry
Medical Implications of Benzimidazole Derivatives
Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been extensively studied for their medical implications. These derivatives are essential constituents of several antihelminthic, antacid, and antibacterial drugs. The interaction of bis- and tris-benzimidazole systems with DNA and their interference with DNA-associated processes highlight their significance in medicinal chemistry. These interactions facilitate the exploration of benzimidazole-based systems for therapeutic applications (Bhattacharya & Chaudhuri, 2008).
Agricultural Applications
Sustained Release in Agriculture
In the context of agriculture, benzimidazole derivatives like carbendazim (MBC), which is closely related to 5,6-dimethylbenzimidazole, have been used for the prevention and control of fungal diseases. Research into solid lipid nanoparticles and polymeric nanocapsules as carrier systems for such fungicides has shown that these nanoparticles can modify the release profiles of the active compounds, reduce environmental and human toxicity, and provide a more targeted approach to disease prevention in crops (Campos et al., 2015).
Antimicrobial and Anticancer Activities
Synthetic Studies on Benzimidazolopeptides
Research involving the synthesis of benzimidazolopeptides from 5,6-dimethylbenzimidazole has revealed their potential in exhibiting antimicrobial, anthelmintic, and cytotoxic activities. These compounds have shown significant activity against pathogenic fungal strains, bacterial strains, and even cancer cell lines, suggesting their utility in developing new therapeutic agents (Dahiya & Pathak, 2007).
Antimycobacterial Activity
Evaluation of Antimycobacterial Activity
Novel 1H-benzo[d]imidazole derivatives, including those related to 5,6-dimethylbenzimidazole, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis. Certain derivatives have demonstrated excellent tuberculostatic activity, highlighting the potential of benzimidazole derivatives in the treatment of tuberculosis (Gobis et al., 2015).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
The chemical reactivity of 5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Propiedades
IUPAC Name |
5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBNPHXGFJXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)


![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)



![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)


![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)


